molecular formula C8H6F3NO2 B1303392 2-amino-2-(3,4,5-trifluorophenyl)acetic Acid CAS No. 261952-27-6

2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Cat. No. B1303392
CAS RN: 261952-27-6
M. Wt: 205.13 g/mol
InChI Key: SKPOIZISALNBFF-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trifluorophenyl)acetic acid is a compound that is structurally related to a class of chemicals known for their potential anti-inflammatory and immunosuppressive properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which have been synthesized and studied for their pharmacological activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, involves the addition of thioglycolic acid to 2-N-aralkylidene derivatives under controlled conditions . Another relevant synthesis method includes the acetic acid–promoted condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation and solvent-free conditions, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through various analytical techniques such as degradation, identification of decomposition products, spectral analysis, elemental analysis, and IR spectra . For instance, an X-ray structure determination was used to characterize a derivative of (diphenylmethylene-amino) acetic acid, revealing significant non-planarity in the molecule's structure .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with bases or under phase transfer conditions with carbon disulfide to yield ketene dithioacetals. Additionally, reactions with phenyl isothiocyanate and dicyclohexyl carbodiimide can produce ketene-S,N- and N,N-acetals . These reactions highlight the reactivity of the amino acetic acid derivatives and could provide insights into the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their structure and the presence of functional groups. The derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, for example, have been found to possess anti-inflammatory and immunosuppressive activity, indicating their potential therapeutic applications . The presence of the trifluorophenyl group in this compound would likely influence its physical properties, such as solubility and stability, as well as its chemical reactivity.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

2-Amino-2-(3,4,5-trifluorophenyl)acetic acid has been utilized in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives showcases its application in amino acid derivative synthesis (Burger, Rudolph, Neuhauser, & Gold, 1992).

Formation of Triorganotin(IV) Complexes

This compound is involved in the synthesis and characterization of triorganotin(IV) derivatives. These complexes have been studied for their crystal and molecular structures, providing insights into their polymeric trigonal bipyramidal configuration. This research contributes to the understanding of complex molecular structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Study in Crystallography

The compound has been studied in the context of crystallography. For example, investigations into the molecular structure of related compounds reveal insights into hydrogen bonding and molecular configurations, which is significant for understanding molecular interactions in crystal structures (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Peptide Synthesis

It has been used in peptide synthesis, particularly in the selective protection of α-amino groups. This is crucial for the synthesis of peptides containing acid-labile protecting residues, demonstrating its role in advancing peptide synthesis technologies (Sieber & Iselin, 1968).

Molecular Structure Studies

Research on similar compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, contributes to the understanding of molecular structures, including hydrogen bonding and intermolecular interactions, which are fundamental in crystallography and molecular design (Burns & Hagaman, 1993).

Chemical Property Investigations

Studies on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have revealed new details about the chemical properties of these compounds, which is essential for understanding their potential applications in various fields, including pharmaceuticals and materials science (Stankiewicz, Jakóbiec, & Zawisza, 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

2-amino-2-(3,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPOIZISALNBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380736
Record name 3,4,5-Trifluoro-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261952-27-6
Record name 3,4,5-Trifluoro-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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